Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 312938-39-9
Cat. No.: VC15675139
Molecular Formula: C33H28N2O7
Molecular Weight: 564.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312938-39-9 |
|---|---|
| Molecular Formula | C33H28N2O7 |
| Molecular Weight | 564.6 g/mol |
| IUPAC Name | dibenzyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-11-5-3-6-12-23)31(28-18-17-27(42-28)25-15-9-10-16-26(25)35(38)39)30(22(2)34-21)33(37)41-20-24-13-7-4-8-14-24/h3-18,31,34H,19-20H2,1-2H3 |
| Standard InChI Key | XMBPQRNTXUSLKH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)OCC5=CC=CC=C5 |
Introduction
Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. It features a unique molecular architecture that includes a furan ring substituted with a nitrophenyl group and a dihydropyridine core. The presence of ester groups at the 3 and 5 positions of the dihydropyridine ring further enhances its structural complexity. This compound is notable for its potential applications in medicinal chemistry and materials science.
Synthesis and Chemical Transformations
The synthesis of dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. These reactions often require refluxing in an inert solvent to facilitate the formation of intermediates. Purification steps may include column chromatography to isolate the desired product from byproducts.
Synthesis Steps
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Starting Materials: Typically involve aromatic aldehydes, amines, and other organic precursors.
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Reaction Conditions: Inert solvents under reflux conditions.
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Purification: Column chromatography.
Mechanism of Action and Applications
The mechanism of action for dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate primarily involves its interaction with calcium channels. The dihydropyridine core has been shown to inhibit L-type calcium channels, leading to decreased calcium ion influx into cells. This action results in vasodilation and reduced cardiac workload, making it relevant in cardiovascular therapies.
Potential Applications
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Cardiovascular Therapies: Vasodilatory effects.
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Medicinal Chemistry: Potential for drug development.
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Materials Science: Unique molecular architecture offers possibilities for advanced materials.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound. These methods provide detailed information about the molecular structure and help in identifying any impurities present in the sample.
Comparison with Related Compounds
Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a related compound with similar structural features but differs in the position of the nitro group on the phenyl ring. Both compounds belong to the dihydropyridine class and share similar potential applications in medicinal chemistry .
Comparison Table
| Compound | Molecular Formula | CAS Number |
|---|---|---|
| Dibenzyl 2,6-dimethyl-4-(5-(2-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | C33H28N2O7 | 312938-39-9 |
| Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate | C33H28N2O7 | 421580-74-7 |
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